

Atropine Oxide Hydrochloride: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: Atropine oxide hydrochloride

Cat. No.: B1665318

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Introduction

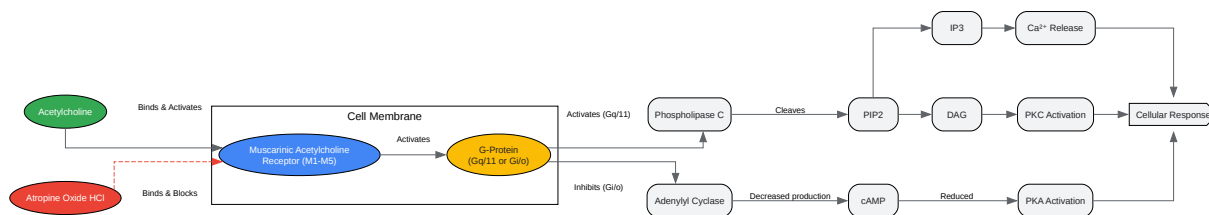
Atropine oxide hydrochloride, a derivative and metabolite of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Like its parent compound, it is utilized in toxicological settings, particularly in the treatment of poisoning by specific nerve agents and organophosphate pesticides.[2] This technical guide provides an in-depth overview of the pharmacological profile of **Atropine oxide hydrochloride**, addressing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological aspects. Due to a scarcity of publicly available quantitative data for **Atropine oxide hydrochloride**, this guide leverages the extensive data available for atropine to provide a comprehensive understanding, with the clear delineation that these values are for the parent compound and serve as a reference.

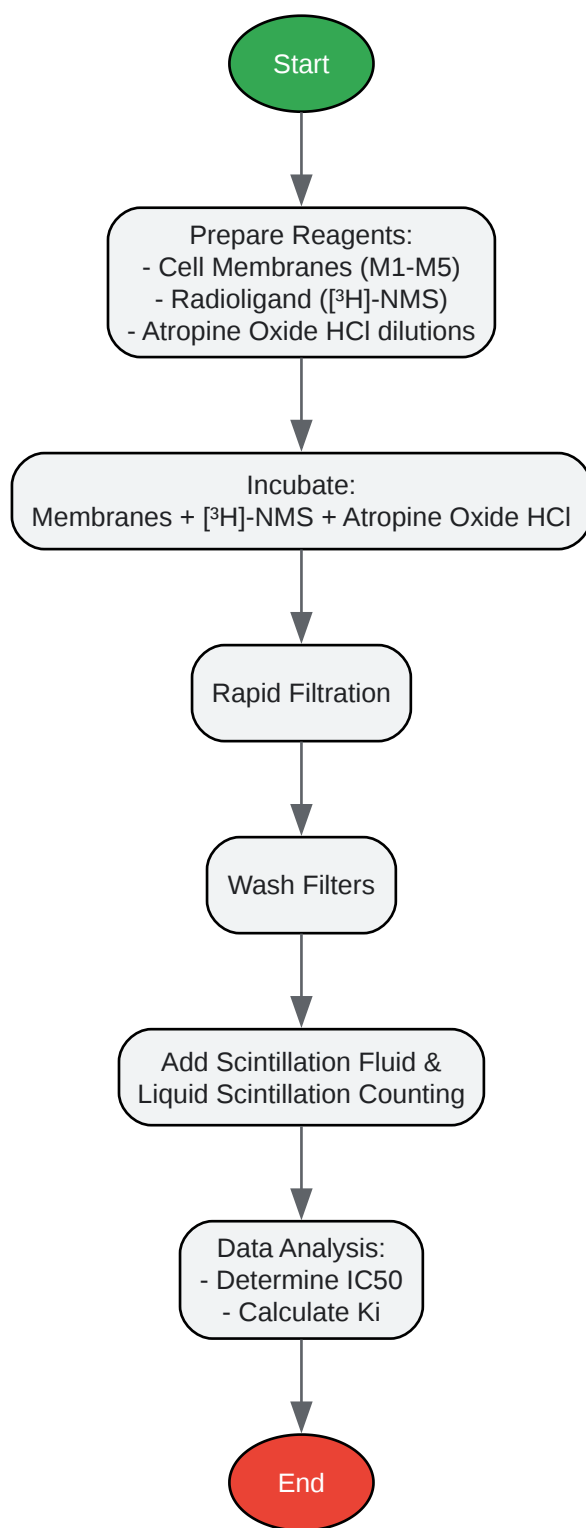
Mechanism of Action

Atropine oxide hydrochloride functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] It reversibly binds to these receptors, thereby inhibiting the effects of acetylcholine. This blockade of parasympathetic stimulation leads to a variety of physiological responses, including increased heart rate, reduced salivation and other secretions, and relaxation of smooth muscle.[3]

Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). The binding of an antagonist like **Atropine oxide hydrochloride** prevents the G-protein activation that would normally be initiated by acetylcholine. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed. For instance, antagonism of M2 receptors in the heart leads to an increase in heart rate, while blocking M3 receptors in exocrine glands reduces secretions.





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